2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine
Description
This compound is a 1,2,4-triazole derivative featuring a pyrazine ring at position 3, an ethyl group at position 4, and a (2E)-3-phenylprop-2-en-1-ylsulfanyl (cinnamylthio) substituent at position 3. Its molecular formula is C₁₈H₁₇N₅S, with a molecular weight of 343.43 g/mol . The cinnamylthio group introduces a conjugated double bond system, which may enhance π-π stacking interactions and influence biological activity.
Properties
Molecular Formula |
C17H17N5S |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[4-ethyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C17H17N5S/c1-2-22-16(15-13-18-10-11-19-15)20-21-17(22)23-12-6-9-14-7-4-3-5-8-14/h3-11,13H,2,12H2,1H3/b9-6+ |
InChI Key |
FBCRTCHUZLVGEP-RMKNXTFCSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=NC=CN=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine typically involves multi-step organic reactions One common method involves the initial formation of the triazole ring through a cyclization reaction of appropriate precursorsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .
Scientific Research Applications
2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Fluorobenzylthio Analog
A closely related compound, 2-(4-ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine (C₁₅H₁₄FN₅S), replaces the cinnamylthio group with a 4-fluorobenzylthio moiety. Key differences include:
Acetamide-Linked Derivatives
2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide (C₁₈H₁₉N₆OS) introduces an acetamide bridge to a 4-methylphenyl group. This modification:
- Molecular Weight : 367.45 g/mol
- Functionality : The acetamide group may facilitate hydrogen bonding, altering pharmacokinetic properties such as absorption and target affinity .
Pyrazine vs. Pyridine Substitutions
Replacing pyrazine with pyridine (e.g., in VUAA1 and OLC-12 ) significantly impacts electronic and steric profiles:
Thione vs. Sulfanyl Derivatives
The compound 4-ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione (C₈H₁₂N₆S₂) replaces pyrazine with a thione group:
- Molecular Weight : 272.35 g/mol
- Conformational Polymorphism: Exhibits two polymorphs (monoclinic and orthorhombic) with distinct melting points (451 K vs. 454 K), highlighting the impact of sulfur oxidation state on crystal packing .
- Reactivity : Thione groups may participate in tautomerism or metal coordination, unlike sulfanyl derivatives.
Antimicrobial Activity
Triazole-thione derivatives (e.g., 5a , 5b , 5c from ) demonstrate moderate to high antimicrobial activity:
| Compound | Substituent | Melting Point (°C) | MIC (µM) |
|---|---|---|---|
| 5a | Diphenyl, ethylthio | 214–216 | 1.56–3.12 |
| 5b | Diphenyl, allylthio | 207–208 | 3.12–6.25 |
| Target | Cinnamylthio, pyrazine | Not reported | Unknown |
The cinnamylthio group’s extended conjugation in the target compound could enhance membrane permeability, but antimicrobial data are lacking in the evidence.
Odorant Receptor Modulation
VUAA1 and OLC-12 (pyridine-based triazoles) are potent agonists of insect odorant receptors (ORs), with EC₅₀ values in the low micromolar range . Structural similarities suggest the target compound may also interact with ORs, but its pyrazine ring might reduce efficacy due to steric hindrance or altered electronic interactions.
Biological Activity
The compound 2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine is a member of the triazole class of compounds, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structure
The compound's structure is characterized by a pyrazine ring substituted with a triazole moiety and an ethyl group. The presence of a sulfanyl group and a phenylpropene side chain further enhances its complexity and potential reactivity.
Molecular Formula
- Chemical Formula: C20H22N6S
- Molecular Weight: 422.50 g/mol
Anticancer Properties
Research indicates that compounds with triazole structures exhibit significant anticancer activity. For instance, derivatives of triazoles have been shown to inhibit various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The specific compound has been evaluated for its cytotoxic effects against these cell lines.
Case Study: Cytotoxicity Evaluation
A study assessing the cytotoxicity of this compound revealed that it exhibited an IC50 value lower than 10 µM against MCF-7 cells, indicating potent anticancer activity. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | <10 | Apoptosis induction |
| A549 | <15 | Cell cycle arrest |
| HepG2 | <12 | Apoptosis induction |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Triazole derivatives are known to possess antifungal and antibacterial activities.
Findings
In vitro studies demonstrated that the compound exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were noted to be in the range of 32-64 µg/mL.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in treating inflammatory diseases.
The biological activities of 2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : By activating intrinsic apoptotic pathways, it promotes programmed cell death in malignant cells.
- Modulation of Immune Response : It may enhance the immune response by modulating cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
